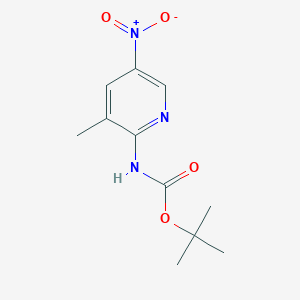

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate

Description

tert-Butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is a nitro-substituted pyridine derivative with a tert-butyl carbamate group. This compound belongs to a class of heterocyclic carbamates widely used as intermediates in pharmaceutical synthesis, particularly for designing kinase inhibitors or bioactive molecules targeting aromatic interactions. The nitro group at the 5-position and methyl group at the 3-position on the pyridine ring confer distinct electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name |

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-5-8(14(16)17)6-12-9(7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYCUMRIZHAPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of 3-methyl-5-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 3-methyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitropyridine and tert-butyl alcohol.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules. Its nitro group can undergo various reactions, including reduction to amino groups or substitution reactions with nucleophiles .

Biology

- Enzyme Interaction Studies: The compound is utilized in biochemical assays to study enzyme interactions. It can act as a probe to investigate the binding affinities of enzymes, providing insights into their catalytic mechanisms.

- Pharmacological Research: Due to its structural features, it is being explored for its potential as an inhibitor of specific enzyme targets involved in disease pathways, particularly in cancer research .

Medicine

- Pharmaceutical Development: Ongoing research is focused on its potential role as a pharmaceutical intermediate. Studies indicate that derivatives of nitropyridines may exhibit significant biological activities, including anti-inflammatory and anticancer properties.

- Case Study - PRMT5 Inhibition: Research has shown that compounds similar to this compound can selectively inhibit PRMT5, an enzyme implicated in cancer cell proliferation. This highlights the compound's potential in targeted cancer therapies .

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Used in the synthesis of pharmaceuticals |

| Biology | Enzyme interaction studies | Probing enzyme binding affinities |

| Medicine | Pharmaceutical development | Investigated for anti-cancer properties |

Mechanism of Action

The mechanism of action of tert-butyl (3-methyl-5-nitropyridin-2-yl)carbamate is not well-documented. as a carbamate, it may act by inhibiting enzymes through carbamoylation of active site residues. This can lead to the formation of a stable carbamate-enzyme complex, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

- tert-Butyl N-(2-Methyl-5-Nitropyrazol-3-yl)carbamate () Core Structure: Pyrazole (5-membered ring) vs. pyridine (6-membered ring) in the target compound. Applications: Pyrazole carbamates are common in agrochemicals, while pyridine derivatives are prevalent in pharmaceuticals .

tert-Butyl N-(5-Formylpyridin-3-yl)carbamate ()

- Substituent : Formyl (electron-withdrawing) vs. nitro (stronger electron-withdrawing) group.

- Physical Properties :

- Molecular weight: 222.24 g/mol (vs. ~252.25 g/mol for the target compound).

- LogP: 2.25 (lower than the target’s estimated LogP due to nitro’s hydrophobicity).

Substituent Variations on Aromatic Rings

- tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ, ) Substituents: Bromo and methoxy groups on a benzyl core vs. nitro and methyl on pyridine. Synthesis Yield: Not explicitly stated, but similar compounds in show yields ranging from 16% to 77%. Applications: Bromo groups facilitate cross-coupling reactions; methoxy groups enhance solubility but reduce metabolic stability compared to nitro groups .

- tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate () Substituents: Amino (electron-donating) vs. nitro (electron-withdrawing). Reactivity: The amino group allows for diazotization or amide formation, whereas nitro groups require reduction for similar transformations. Bioactivity: Amino-substituted carbamates are often used in drug candidates targeting receptors like cannabinoid or kinase proteins .

Functional Group Comparisons

| Compound | Core | Key Substituents | Molecular Weight (g/mol) | LogP | Applications |

|---|---|---|---|---|---|

| Target compound | Pyridine | 3-Me, 5-NO₂ | ~252.25 | ~2.8* | Pharmaceutical intermediates |

| tert-Butyl N-(5-formylpyridin-3-yl)carbamate | Pyridine | 5-CHO | 222.24 | 2.25 | Synthetic building block |

| tert-Butyl N-(2-Me-5-NO₂-pyrazol-3-yl)carbamate | Pyrazole | 2-Me, 5-NO₂ | ~242.23 | ~2.6 | Agrochemical precursors |

| tert-Butyl (4-Bromo-3,5-diOMe-benzyl)carbamate | Benzyl | 4-Br, 3,5-diOMe | ~331.19 | ~3.1 | Cross-coupling substrates |

*Estimated based on nitro group’s contribution.

Stability and Handling Considerations

- Nitro Group Stability : Nitro-substituted carbamates may require storage under inert conditions to prevent decomposition.

- Solubility: Lower aqueous solubility compared to amino- or methoxy-substituted analogs due to hydrophobicity of the nitro group.

Biological Activity

Tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate is a compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a carbamate group linked to a nitropyridine moiety. This unique configuration allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The nitro group can undergo reduction to form an amino group, which enhances its ability to participate in biochemical reactions. This interaction can modulate enzyme activities, influencing various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, particularly those involving methyltransferases and other related enzymes.

- Potential Therapeutic Applications : Preliminary studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases, including cancer .

- Chemical Reactivity : The compound can participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, which further enhances its utility in medicinal chemistry .

Case Study 1: Inhibition of PRMT5

A study focused on the inhibition of protein arginine methyltransferase 5 (PRMT5) demonstrated that compounds similar to this compound could selectively target PRMT5 in cancer cells with specific genomic aberrations. The findings indicated that such inhibitors could provide a therapeutic advantage in treating cancers associated with methylthioadenosine phosphorylase (MTAP) deletions .

Case Study 2: STING Agonist Development

Research into STING (Stimulator of Interferon Genes) agonists has shown that modifications of the nitropyridine moiety can enhance the activity of related compounds. Although not directly tested on this compound, these findings suggest pathways for optimizing its biological efficacy in immune modulation .

Data Table: Biological Activity Overview

Q & A

Q. What synthetic methodologies are most effective for preparing tert-butyl N-(3-methyl-5-nitropyridin-2-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pyridine derivative with a tert-butyl carbamate group. A common approach is the use of carbamate-protected amines reacting with activated pyridine intermediates under nucleophilic substitution or coupling conditions. For example:

- Key reagents : DIEA (N,N-diisopropylethylamine) as a base, DMAP (4-dimethylaminopyridine) as a catalyst, and THF as a solvent.

- Conditions : Reflux (60–80°C) for extended periods (e.g., 60 hours) to achieve moderate-to-high yields .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to carbamate) and using anhydrous solvents can improve yields. Monitoring via TLC or LC-MS is critical to track intermediate formation.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H) and nitropyridine backbone (aromatic protons at δ 8–9 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHNO).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the carbamate-pyridine linkage.

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Deprotection : The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., TFA/DCM) to yield free amines.

- Nitropyridine Reactivity : The nitro group can undergo reduction (e.g., H/Pd-C) to form amino derivatives or participate in nucleophilic aromatic substitution (e.g., with thiols or amines) .

Advanced Research Questions

Q. How do steric and electronic effects influence the crystallographic packing of this compound?

X-ray studies of analogous carbamates (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)tetrahydro-2H-pyran-3-yl]carbamate) reveal:

- Packing Motifs : Hydrogen bonding between the carbamate carbonyl and nitro groups stabilizes the lattice.

- Torsional Angles : The tert-butyl group introduces steric hindrance, leading to non-planar conformations (dihedral angles ~15–25° between pyridine and carbamate planes) .

- Data Contradictions : Discrepancies in reported unit cell parameters may arise from solvent inclusion (e.g., THF vs. EtOAC) during crystallization .

Q. What role does this compound play in multi-step pharmaceutical syntheses?

- Intermediate in Drug Development : Similar carbamates are used in NK1 receptor antagonist synthesis (e.g., via Suzuki coupling or Buchwald-Hartwig amination ).

- Case Study : In the synthesis of a pyrazole-based inhibitor, the nitro group is reduced to an amine, followed by cyclization to form a heterocyclic core .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.